molecular formula C27H32N2O6S B379083 N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B379083
M. Wt: 512.6g/mol
InChI Key: AJAPURSPHVJQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with multiple methoxy groups and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of methoxy groups through methylation reactions. The amino group is then introduced via amination reactions, often using reagents like amines or ammonia under controlled conditions. The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents are used under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H32N2O6S

Molecular Weight

512.6g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2,3,4-trimethoxyphenyl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H32N2O6S/c1-31-17-11-13-20(32-2)19(14-17)29-26(30)23-18-8-6-7-9-22(18)36-27(23)28-15-16-10-12-21(33-3)25(35-5)24(16)34-4/h10-14,28H,6-9,15H2,1-5H3,(H,29,30)

InChI Key

AJAPURSPHVJQHU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NCC4=C(C(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NCC4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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